molecular formula C14H15NO4 B2852269 Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate CAS No. 99252-61-6

Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate

Cat. No.: B2852269
CAS No.: 99252-61-6
M. Wt: 261.277
InChI Key: YYWCQMDOOZOMPY-UHFFFAOYSA-N
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Description

Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate is a substituted benzofuran derivative featuring a fused benzene and furan ring system. Key structural attributes include:

  • Methyl substituent at position 3, enhancing steric bulk and influencing electronic properties.
  • Ethyl ester at position 2, providing a reactive site for hydrolysis or further functionalization.

This compound is commercially available (CymitQuimica) in varying quantities, with pricing reflecting its specialized synthetic route and research applications . Benzofuran derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable reactivity.

Properties

IUPAC Name

ethyl 5-acetamido-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-18-14(17)13-8(2)11-7-10(15-9(3)16)5-6-12(11)19-13/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWCQMDOOZOMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert nitro groups to amines.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Method Notes
Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate Benzofuran Acetamido (C5), methyl (C3), ethyl ester (C2) Not explicitly described Commercial availability; benzofuran scaffold favors π-π interactions
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Thiophene Acetamido (C5), methyl (C3), dual ethyl esters (C2, C4) Multi-step organic synthesis Increased polarity from dual esters may enhance solubility in polar solvents
5-Amino-4-benzoyl-3-phenylfuran-2-carbonitrile Furan Amino (C5), benzoyl (C4), phenyl (C3), nitrile (C2) Electrochemical reduction Nitrile group introduces strong electron-withdrawing effects, altering reactivity
Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate Benzofuran Sulfonamide-thiophene (C5), methyl (C2), ethyl ester (C3) Not specified Sulfonamide group adds hydrogen-bonding and acidic protons, relevant to drug design

Substituent Effects on Properties

  • Polarity and Solubility: Thiophene derivatives with dual ester groups (e.g., Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) likely exhibit higher polarity than mono-ester benzofurans.
  • Reactivity: The nitrile group in 5-amino-4-benzoyl-3-phenylfuran-2-carbonitrile may facilitate nucleophilic additions, whereas the acetamido group in the target compound supports hydrogen bonding or enzymatic interactions.

Biological Activity

Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by its unique structure that includes an ethyl ester, an acetamido group, and a methyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅N₁O₄
  • Molecular Weight : Approximately 261.27 g/mol

The presence of the acetamido group is significant as it enhances the compound's biological activity, particularly its interaction with cellular targets.

Research indicates that this compound primarily acts by inhibiting cyclin-dependent kinases 6 and 9 (CDK6 and CDK9). These kinases are crucial for regulating the cell cycle and transcription processes. Inhibition of these kinases can disrupt cellular proliferation and may induce apoptosis in specific cancer cell lines, making this compound a potential candidate for cancer therapy.

Biological Activities

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Ethyl 5-bromo-3-methylbenzofuran-2-carboxylateContains a bromo group instead of an acetamido groupPotentially different biological activity
Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylateSubstituted with a chlorobenzamido groupEnhanced interaction with specific targets
3-Methylbenzofuran-2-carboxylic acid ethyl esterLacks the acetamido groupSimpler structure may lead to different reactivity

This table highlights how minor structural modifications can significantly influence the biological activity and chemical reactivity of benzofuran derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Inhibition of CDK6 and CDK9 :
    • A study demonstrated that this compound effectively inhibits CDK6 and CDK9 in vitro, leading to decreased proliferation rates in cancer cell lines such as MDA-MB-231 (breast cancer) and HCCLM3 (liver cancer) cells.
  • Potential Applications :
    • Beyond cancer treatment, the antioxidant properties may allow for applications in neuroprotection and age-related diseases where oxidative stress plays a significant role .

Q & A

Q. What are the common synthetic routes for Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with cyclization of substituted benzofuran precursors. Key steps include acylation to introduce the acetamido group and esterification to form the ethyl carboxylate moiety. Intermediates are monitored via TLC and characterized using NMR (1H/13C) and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are essential for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) is critical for confirming the benzofuran core and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups like the acetamido NH and ester C=O .

Q. How is the compound screened for preliminary biological activity?

Initial screening involves enzyme inhibition assays (e.g., protease or kinase targets) and cell-based viability assays. Molecular docking simulations predict binding affinity to targets like viral proteases or inflammatory enzymes, guiding further pharmacological studies .

Q. What in vitro models are used to assess pharmacokinetic properties?

Metabolic stability is tested using liver microsomes, while Caco-2 cell monolayers evaluate intestinal permeability. Plasma protein binding is quantified via equilibrium dialysis .

Q. How are purity and stability validated during storage?

Reverse-phase HPLC with UV detection monitors purity (>95%), while accelerated stability studies (40°C/75% RH) assess degradation over time. Degradants are identified using LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

DoE (Design of Experiments) methods vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Microwave-assisted synthesis reduces reaction time, while flow chemistry enhances reproducibility for gram-scale production .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

X-ray crystallography (using SHELX ) provides definitive bond angles and distances. Dynamic NMR experiments (VT-NMR) clarify conformational exchange in solution, while DFT calculations predict spectroscopic signatures for comparison .

Q. How are structure-activity relationship (SAR) studies designed to enhance antiviral potency?

Systematic substitution of the methyl group (e.g., halogens, methoxy) or acetamido chain (e.g., alkylation) is performed. IC50 values against viral replication are correlated with Hammett σ constants or steric parameters to identify pharmacophores .

Q. What computational methods predict ADME/Tox profiles to reduce late-stage attrition?

QSAR models trained on benzofuran datasets forecast solubility (LogP) and CYP450 inhibition. Molecular dynamics simulations assess binding to hERG channels, while PROTOX-II predicts organ toxicity .

Q. How are polymorphic forms characterized for formulation development?

Powder X-ray diffraction (PXRD) and DSC identify crystalline vs. amorphous phases. Solubility studies in biorelevant media (FaSSIF/FeSSIF) guide selection of co-solvents or cyclodextrin complexes .

Q. What crystallographic techniques address twinned data in structure determination?

SHELXL refinement with TWIN/BASF instructions resolves overlapping reflections. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous dispersion for phasing .

Q. How are enantiomeric impurities controlled during asymmetric synthesis?

Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers. Kinetic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP) ensures ≥99% ee .

Q. What multi-omics approaches elucidate mechanisms in complex biological systems?

Transcriptomics (RNA-seq) identifies differentially expressed genes post-treatment, while metabolomics (LC-HRMS) maps altered pathways. SILAC-based proteomics quantifies target protein expression .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°C±15%
Solvent (Polarity)DMF (ε=36.7)+20% vs. THF
Catalyst (Pd(OAc)₂)5 mol%Critical for C–C coupling

Q. Table 2: Comparative Bioactivity of Derivatives

SubstituentIC50 (μM)Solubility (mg/mL)
5-Acetamido, 3-Me0.120.45
5-Nitro, 3-Et1.80.12

Q. Table 3: Analytical Validation Criteria

TechniqueAcceptance Criteria
HPLC Purity≥95% (Area)
NMR (1H)δ 7.2–7.5 (Aromatic)

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